molecular formula C14H15N3O2S B421645 11-ethyl-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione CAS No. 664347-92-6

11-ethyl-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

Cat. No.: B421645
CAS No.: 664347-92-6
M. Wt: 289.35g/mol
InChI Key: JNQLXFLEOYNAOV-UHFFFAOYSA-N
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Description

4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step organic reactions. The process often starts with the formation of the pyridine and thiophene rings, followed by the construction of the diazepine ring. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate ring closure and functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound might serve as a lead compound for drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties could be harnessed for developing new materials or catalysts for industrial processes.

Mechanism of Action

The mechanism by which 4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]thieno[3,2-e][1,4]diazepine-2,5-dione stands out due to its unique fusion of pyridine, thiophene, and diazepine rings, which is not commonly found in other compounds. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

664347-92-6

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35g/mol

IUPAC Name

11-ethyl-3,5-dimethyl-8-thia-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione

InChI

InChI=1S/C14H15N3O2S/c1-4-17-6-9(18)16-11-10-7(2)5-8(3)15-13(10)20-12(11)14(17)19/h5H,4,6H2,1-3H3,(H,16,18)

InChI Key

JNQLXFLEOYNAOV-UHFFFAOYSA-N

SMILES

CCN1CC(=O)NC2=C(C1=O)SC3=C2C(=CC(=N3)C)C

Canonical SMILES

CCN1CC(=O)NC2=C(C1=O)SC3=C2C(=CC(=N3)C)C

Origin of Product

United States

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